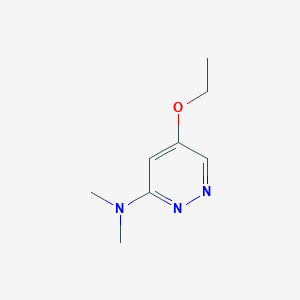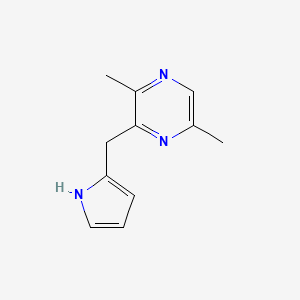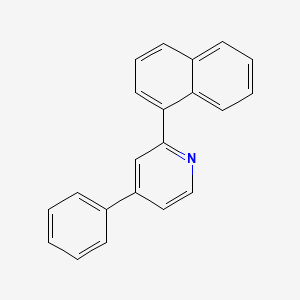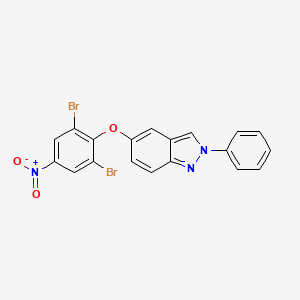
5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and phenoxy groups attached to an indazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2,6-dibromophenol to form 2,6-dibromo-4-nitrophenol. This intermediate is then reacted with 2-phenyl-2H-indazole under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-nitrophenol: Shares the dibromo and nitro groups but lacks the indazole core.
2-Phenyl-2H-indazole: Contains the indazole core but lacks the dibromo and nitro groups.
5-(2,6-Dibromo-4-nitrophenoxy)-2-methyl-2-(methylamino)pentanenitrile: Similar structure with additional functional groups.
Uniqueness
5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole is unique due to the combination of its functional groups and the indazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Número CAS |
918946-25-5 |
|---|---|
Fórmula molecular |
C19H11Br2N3O3 |
Peso molecular |
489.1 g/mol |
Nombre IUPAC |
5-(2,6-dibromo-4-nitrophenoxy)-2-phenylindazole |
InChI |
InChI=1S/C19H11Br2N3O3/c20-16-9-14(24(25)26)10-17(21)19(16)27-15-6-7-18-12(8-15)11-23(22-18)13-4-2-1-3-5-13/h1-11H |
Clave InChI |
GJPZVPVGXPMUKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC4=C(C=C(C=C4Br)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


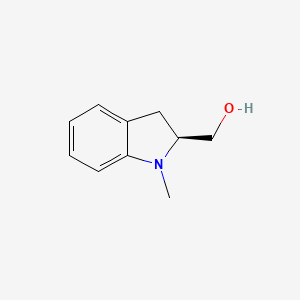
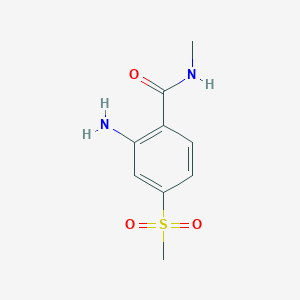
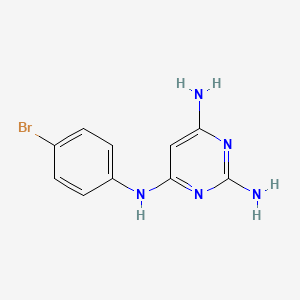
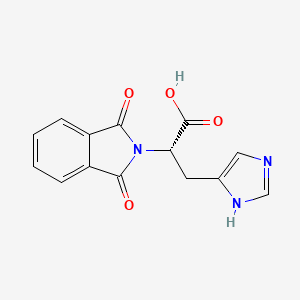

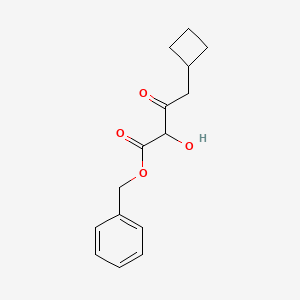
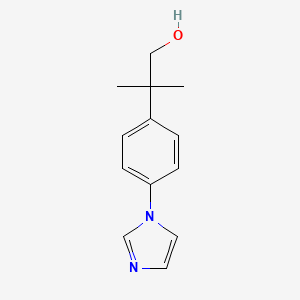
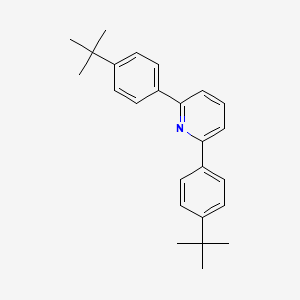
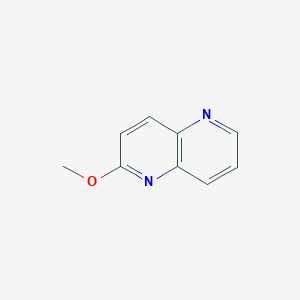
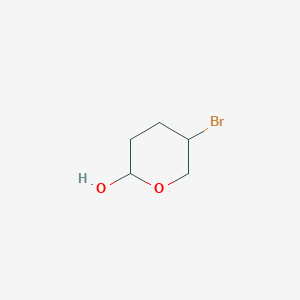
![rel-6-(2-((4aR,8aR)-4a-Hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13115071.png)
